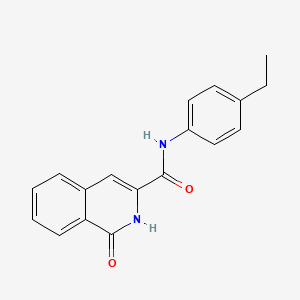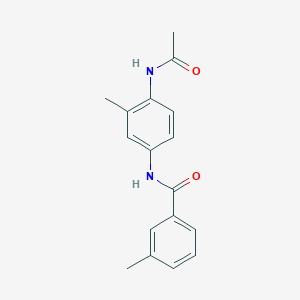
N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as EIPA, is a chemical compound that has been widely studied for its potential applications in scientific research. EIPA has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide involves the inhibition of the sodium-hydrogen exchanger, which is a protein that is involved in the regulation of pH in cells. N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide binds to the exchanger and prevents it from functioning properly, leading to a decrease in pH and an increase in acidity. This increase in acidity has been found to be toxic to cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to have anti-inflammatory effects, and has been shown to reduce the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments is its high degree of purity, which ensures that the results obtained are accurate and reliable. N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide is also relatively easy to synthesize, which makes it readily available for use in research. However, one of the limitations of using N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research on N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide. One area of research is the development of more effective methods for the synthesis of N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, which could lead to increased availability and lower costs. Another area of research is the identification of new applications for N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, such as its potential use in the treatment of other diseases besides cancer and heart disease. Additionally, more research is needed to better understand the mechanism of action of N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, which could lead to the development of more effective treatments for cancer and other diseases.
合成法
N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-ethylbenzoyl chloride with isoquinoline-3-carboxylic acid in the presence of a base such as triethylamine. Another method involves the reaction of 4-ethylphenylhydrazine with isoquinoline-3-carboxylic acid, followed by the addition of acetic anhydride and pyridine. Both methods result in the formation of N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide with a high degree of purity.
科学的研究の応用
N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to inhibit the growth and proliferation of cancer cells, and has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer. N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been studied for its potential applications in the treatment of heart disease, as it has been found to inhibit the activity of the sodium-hydrogen exchanger, which is involved in the regulation of cardiac function.
特性
IUPAC Name |
N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-12-7-9-14(10-8-12)19-18(22)16-11-13-5-3-4-6-15(13)17(21)20-16/h3-11H,2H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJJVKIFSCKDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B7510240.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)





![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)


